Cas no 1082503-79-4 (1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic ester derivative of pyrazole, serving as a versatile intermediate in organic synthesis and cross-coupling reactions. Its key advantages include stability under ambient conditions, making it suitable for handling and storage, as well as compatibility with Suzuki-Miyaura coupling reactions for constructing complex aromatic systems. The ethyl and dimethyl substituents enhance steric control, improving selectivity in transformations. The dioxaborolane moiety offers efficient boron masking, facilitating controlled reactivity. This compound is particularly valuable in pharmaceutical and materials science research, where precise functionalization of heterocyclic frameworks is required. Its well-defined structure ensures reproducibility in synthetic applications.
1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole structure
1082503-79-4 structure
商品名:1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
CAS番号:1082503-79-4
MF:C13H23BN2O2
メガワット:250.1449
MDL:MFCD16659792
CID:827897
PubChem ID:53440242

1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
    • 1-ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
    • 1H-Pyrazole, 1-ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • AK-38173
    • ANW-59743
    • CTK8B8239
    • KB-12468
    • PubChem18597
    • QC-11026
    • RP28894
    • 3,5-Dimethyl-1-ethyl-pyrazole-4-boronic acid pinacol ester
    • 1654AA
    • AB0047135
    • 1H-Pyrazole,1-ethyl-3,5-dimethyl-4-(4,4,5,5-tetram
    • (1-Ethy
    • 1-ethyl-3,5-dimethyl-4-(tetr
    • 3,5-Dimethyl-1-ethyl-pyrazole-4-boronic acid pinacol ester
    • SY240388
    • 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-boronic Acid Pinacol Ester
    • 1-ethyl-3,5-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
    • SB30518
    • Z1336745239
    • MFCD16659792
    • (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid pinacol ester
    • J-504604
    • DA-15790
    • SCHEMBL14868191
    • CS-0152016
    • 1082503-79-4
    • AKOS016003819
    • F11596
    • DS-13597
    • EN300-834044
    • DTXSID70702443
    • MDL: MFCD16659792
    • インチ: 1S/C13H23BN2O2/c1-8-16-10(3)11(9(2)15-16)14-17-12(4,5)13(6,7)18-14/h8H2,1-7H3
    • InChIKey: WCVMGDHLFGKAEC-UHFFFAOYSA-N
    • ほほえんだ: O1B(C2C(C([H])([H])[H])=NN(C([H])([H])C([H])([H])[H])C=2C([H])([H])[H])OC(C([H])([H])[H])(C([H])([H])[H])C1(C([H])([H])[H])C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 249.18899
  • どういたいしつりょう: 250.1852581g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 306
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 36.3

じっけんとくせい

  • PSA: 36.28

1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole セキュリティ情報

1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM133770-250mg
1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1082503-79-4 95%+
250mg
$*** 2023-04-03
Enamine
EN300-834044-5.0g
1-ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1082503-79-4 95.0%
5.0g
$652.0 2025-02-21
eNovation Chemicals LLC
Y1007902-500mg
3,5-Dimethyl-1-ethyl-pyrazole-4-boronic acid pinacol ester
1082503-79-4 95%
500mg
$610 2024-07-28
Enamine
EN300-834044-0.05g
1-ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1082503-79-4 95.0%
0.05g
$38.0 2025-02-21
Ambeed
A269240-1g
1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1082503-79-4 95%
1g
$270.0 2024-04-26
eNovation Chemicals LLC
Y1007902-100mg
3,5-Dimethyl-1-ethyl-pyrazole-4-boronic acid pinacol ester
1082503-79-4 95%
100mg
$255 2024-07-28
eNovation Chemicals LLC
Y1000714-5g
1-ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
1082503-79-4 95%
5g
$1900 2024-08-02
Chemenu
CM133770-100mg
1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1082503-79-4 95+%
100mg
$109 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MA107-200mg
1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1082503-79-4 95+%
200mg
1221.0CNY 2021-07-12
Ambeed
A269240-100mg
1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1082503-79-4 95%
100mg
$61.0 2024-04-26

1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 関連文献

1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazoleに関する追加情報

1-Ethyl-3,5-Dimethyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)-1H-Pyrazole: A Comprehensive Overview

The compound 1-Ethyl-3,5-Dimethyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)-1H-Pyrazole (CAS No. 1082503-79-4) is a fascinating molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of pyrazoles substituted with a dioxaborolane moiety and ethyl groups. Pyrazoles are heterocyclic compounds with a five-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of the dioxaborolane group introduces unique electronic and structural properties to the molecule.

Recent studies have highlighted the importance of pyrazole derivatives in drug discovery and materials science. The dioxaborolane group in this compound is particularly interesting due to its ability to act as a boron-based functional group. Boron-containing compounds are known for their versatility in organic synthesis and their applications in areas such as catalysis and boron neutron capture therapy (BNCT). The combination of pyrazole and dioxaborolane groups in this molecule makes it a promising candidate for exploring new chemical reactions and applications.

The synthesis of 1-Ethyl-3,5-Dimethyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)-1H-Pyrazole involves a multi-step process that typically includes the preparation of the pyrazole core followed by substitution reactions to introduce the dioxaborolane group. Researchers have explored various methods to optimize the synthesis of this compound, focusing on improving yield and purity while minimizing the use of hazardous reagents.

One of the most exciting aspects of this compound is its potential application in drug development. Pyrazoles are known for their ability to act as scaffolds for bioactive molecules due to their structural diversity and ability to form hydrogen bonds. The presence of the dioxaborolane group adds another layer of functionality by introducing boron atoms into the structure. Boron-containing drugs are gaining attention due to their potential in treating diseases such as cancer and bacterial infections.

In addition to its pharmaceutical applications, this compound has shown promise in materials science. The combination of pyrazole and dioxaborolane groups makes it an excellent candidate for exploring new materials with unique electronic properties. For instance, researchers have investigated its use as a precursor for synthesizing boron-doped carbon materials or as a building block for constructing functional polymers.

Recent advancements in computational chemistry have also provided deeper insights into the properties of 1-Ethyl-3,5-Dimethyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)-1H-Pyrazole. Density functional theory (DFT) calculations have been used to study its electronic structure and reactivity patterns. These studies have revealed that the molecule exhibits a high degree of conjugation within the pyrazole ring and that the dioxaborolane group significantly influences its electronic properties.

The versatility of this compound is further demonstrated by its potential use in catalysis. Boron-containing catalysts are highly sought after due to their ability to activate challenging chemical transformations under mild conditions. The presence of both pyrazole and dioxaborolane groups in this molecule makes it an attractive candidate for developing new catalysts for organic synthesis.

In conclusion, 1-Ethyl-3,5-Dimethyl-4-(4,4,5,5-Tetramethyl-1,3,,Dioxborolan - 2 - Yl) - 1H - Pyrazole (CAS No. 1082503 - 79 - 4) is a multifaceted compound with significant potential across various fields. Its unique combination of pyrazole and dioxborolane groups offers opportunities for exploring new chemical reactions , drug development , materials science , and catalysis . As research continues , this compound is likely to reveal even more exciting applications , making it an important focus area for future studies.

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Amadis Chemical Company Limited
(CAS:1082503-79-4)1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
A926862
清らかである:99%/99%
はかる:1g/5g
価格 ($):243.0/962.0